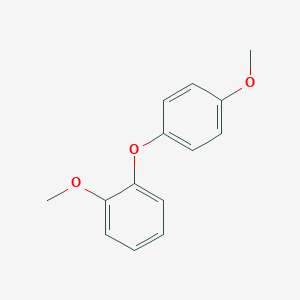

1-Methoxy-2-(4-methoxyphenoxy)benzene

Description

1-Methoxy-2-(4-methoxyphenoxy)benzene (CAS: Not explicitly provided; structure: benzene with methoxy at C1 and 4-methoxyphenoxy at C2) is a diaryl ether derivative featuring two methoxy-substituted aromatic rings connected via an ether linkage. This compound is synthesized through nucleophilic aromatic substitution or coupling reactions, as exemplified by its preparation via alkylation or palladium-catalyzed cross-coupling methodologies .

Properties

CAS No. |

1655-72-7 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

1-methoxy-2-(4-methoxyphenoxy)benzene |

InChI |

InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |

InChI Key |

IWPMJLHVGKZTNY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Methoxyphenoxy)phenol

The phenolic precursor is synthesized via a copper-catalyzed Ullmann coupling between 2-bromophenol and 4-methoxyphenol. Reaction conditions include:

-

Catalyst : Copper(I) iodide (CuI, 10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Potassium carbonate (K₂CO₃, 2 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Temperature : 120°C

-

Duration : 24 hours

This step yields 2-(4-methoxyphenoxy)phenol with an isolated yield of 75–80%, contingent on the purity of starting materials.

Methylation of the Phenolic Group

The hydroxyl group in 2-(4-methoxyphenoxy)phenol undergoes methylation using methyl iodide (CH₃I) in acetone with potassium carbonate as the base:

-

Reagents : Methyl iodide (2.2 equiv), K₂CO₃ (6 equiv)

-

Solvent : Acetone

-

Temperature : 50°C

-

Duration : 12 hours

Workup involves concentration under reduced pressure and purification via silica gel chromatography (petroleum ether/ethyl acetate), affording the target compound in 89% yield.

Base-Mediated Ether Synthesis

Alternative routes employ nucleophilic aromatic substitution, leveraging conditions akin to those in the preparation of 2-(4-methoxy phenoxy) propionic acids.

Reaction of 2-Chloro-1-methoxybenzene with 4-Methoxyphenol

2-Chloro-1-methoxybenzene reacts with 4-methoxyphenol in the presence of a strong base:

-

Base : Sodium hydroxide (NaOH, 3 equiv)

-

Solvent : Water/4-methyl-2-pentanone (biphasic system)

-

Temperature : 70–80°C

-

Duration : 8 hours

The phenolic oxygen attacks the electron-deficient aryl chloride, forming the diaryl ether. Acidification (HCl, pH 1–2) precipitates the product, which is extracted and purified via distillation.

Comparative Analysis of Methods

Mechanistic Insights

Ullmann Coupling Mechanism

Copper(I) iodide facilitates the coupling by oxidizing to Cu(III), coordinating with the aryl halide and phenol, and enabling C–O bond formation. The electron-donating methoxy group on 4-methoxyphenol enhances nucleophilicity, accelerating the reaction.

Methylation Kinetics

Potassium carbonate deprotonates the phenolic hydroxyl, generating a phenoxide ion that undergoes SN2 attack on methyl iodide. Polar aprotic solvents like acetone stabilize the transition state, optimizing methylation efficiency.

Challenges and Optimization

-

Regioselectivity : Competing O- vs. C-alkylation is mitigated by using excess methyl iodide and controlled reaction times.

-

Purification : Silica gel chromatography effectively separates the target compound from unreacted starting materials and di-alkylated byproducts.

-

Solvent Choice : Acetone’s moderate polarity balances solubility and reaction rate, whereas DMSO enhances Ullmann coupling efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-Methoxy-2-(4-methoxyphenoxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenoxy groups can be substituted with other functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Bromine, nitric acid.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of corresponding alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 1-Methoxy-2-(4-methoxyphenoxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound can be used to study the effects of methoxy and phenoxy substituents on biological activity and interactions with biomolecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(4-methoxyphenoxy)benzene involves its interaction with molecular targets through its methoxy and phenoxy groups. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methoxy-2-(4-methoxyphenoxy)benzene and analogous compounds:

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound enhance electron density on the aromatic rings, favoring electrophilic substitution at ortho/para positions. In contrast, nitro or trifluoromethyl groups in analogs (e.g., 4-Methoxy-4'-nitrodiphenyl ether) deactivate the ring, directing reactions to meta positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.